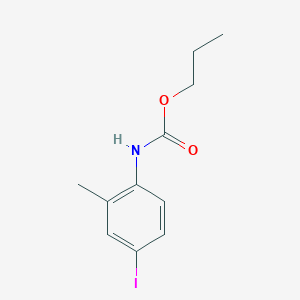

propyl N-(4-iodo-2-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

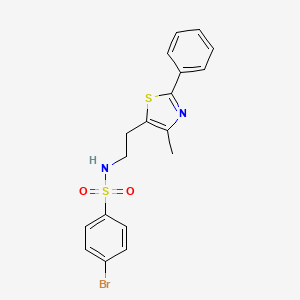

Propyl N-(4-iodo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14INO2 . It is used in scientific research with diverse applications ranging from investigating biological processes to developing advanced materials with unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (NHCOO) and an iodo propynyl group attached to a methylphenyl ring . The average mass of the molecule is 319.139 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a related compound, 3-iodo-2-propyl-butylcarbamate (IPBC), has been studied for its thermal degradation . The degradation of IPBC was found to conform to the first-order reaction and involved processes such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation .Physical and Chemical Properties Analysis

This compound is a white or slightly yellow crystalline powder . It is insoluble in water but soluble in ethanol and aromatic solvents .Scientific Research Applications

Pesticide Synergism

Research has identified carbamate insecticides, including structures related to propyl N-(4-iodo-2-methylphenyl)carbamate, as being significantly synergized by phenyl propynyl ethers, enhancing their efficacy against pests like the house fly. This synergism could lead to the development of more effective pest control methods with broader biological activity spectra (Barnes & Fellig, 1969).

Alzheimer's Disease Treatment

Compounds related to this compound, specifically carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, have been synthesized and shown to inhibit acetylcholine esterase (AChE) and monoamine oxidase (MAO). These dual inhibitors have the potential for treating Alzheimer's disease, providing insights into the enzymatic activity requirements for therapeutic effects (Sterling et al., 2002).

Cognitive Function and Enzyme Inhibition

Studies have explored the impact of carbamates, such as propoxur, on cognitive function and enzyme activity. One study found that propoxur-induced acetylcholine esterase inhibition and cognitive impairment could be attenuated by Withania somnifera, highlighting the potential for mitigating the adverse effects of carbamate exposure on cognitive health (Yadav et al., 2010).

Synthesis and Metabolism

Research into the synthesis of carbamates, including those structurally related to this compound, has led to the development of methods using shelf-stable and renewable C1 reactants. Such methods offer a sustainable approach to carbamate synthesis, which is crucial for various industrial and pharmaceutical applications (Dobi et al., 2019). Additionally, studies on the percutaneous absorption and metabolism of propoxur have provided insights into the cutaneous biotransformation of carbamates, which is essential for understanding their safety and environmental impact (van de Sandt et al., 1993).

Properties

IUPAC Name |

propyl N-(4-iodo-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-3-6-15-11(14)13-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBSPXRDSGXLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC1=C(C=C(C=C1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)

![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)